Ethyl alpha-bromophenylacetate
Overview
Description
Ethyl alpha-bromophenylacetate, also known as ethyl α-bromophenylacetate, is an organic compound with the molecular formula C10H11BrO2. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure .
Preparation Methods
Ethyl alpha-bromophenylacetate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl phenylacetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the α-position .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Ethyl alpha-bromophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in ethyl bromophenylacetate can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to ethyl phenylacetate using reducing agents such as lithium aluminum hydride (LiAlH4).
Polymerization: This compound can initiate the polymerization of monomers like methyl methacrylate (MMA) under thermal conditions in the presence of metal salts.
Scientific Research Applications
Ethyl alpha-bromophenylacetate has several applications in scientific research:
Polymer Chemistry: It is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize various polymers.
Organic Synthesis: The compound is used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone, which is a useful intermediate in organic synthesis.
Material Science: It is employed in the preparation of advanced materials, including polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl bromophenylacetate in polymerization involves the formation of radicals. The bromine atom is abstracted by a metal catalyst, generating a radical that initiates the polymerization of monomers like methyl methacrylate. The process is controlled by the equilibrium between the active radical species and the dormant species, ensuring a controlled polymer growth .
Comparison with Similar Compounds
Ethyl alpha-bromophenylacetate can be compared with similar compounds such as:
Methyl bromophenylacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl chlorophenylacetate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Ethyl α-bromoisobutyrate: Another brominated ester used in polymerization reactions but with a different structural arrangement.
This compound is unique due to its specific reactivity and applications in polymer chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041951 | |
Record name | Ethyl bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
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Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-19-1, 2216-90-2 | |
Record name | Ethyl α-bromobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |
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Record name | Ethyl (1)-bromophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |
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Record name | Ethyl bromophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |
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Record name | 2882-19-1 | |
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Record name | Ethyl bromophenylacetate | |
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Record name | Ethyl (±)-bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |
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Record name | Ethyl bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |
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Record name | ETHYL BROMOPHENYLACETATE | |
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